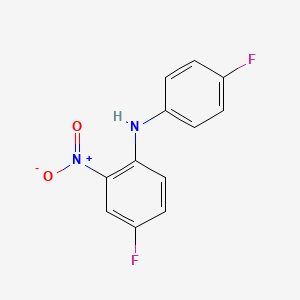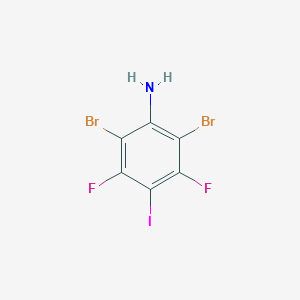![molecular formula C19H22N2O2 B14003730 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide CAS No. 7468-38-4](/img/structure/B14003730.png)
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide is an organic compound with a complex structure that includes both aromatic and amide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the formylation of an appropriate amine precursor followed by subsequent reactions to introduce the dimethyl and diphenyl groups. The reaction conditions often involve the use of formylating agents such as formic acid or formyl chloride under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide
- N-Formylmethionine : Used in protein synthesis initiation.
- Formylated indole derivatives : Known for their biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
7468-38-4 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide |
InChI |
InChI=1S/C19H22N2O2/c1-20(2)19(23)17(15-10-6-4-7-11-15)18(21(3)14-22)16-12-8-5-9-13-16/h4-14,17-18H,1-3H3 |
Clave InChI |
WUJUCFWTAHVUMR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)



![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)








